molecular formula C13H10F3NO2S B14629020 N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 55251-35-9

N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14629020
CAS No.: 55251-35-9
M. Wt: 301.29 g/mol
InChI Key: RAKWAKYOSOLVNT-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is an organic compound that features a biphenyl group attached to a trifluoromethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of a biphenyl derivative with trifluoromethanesulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of appropriate solvents and catalysts. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitrobiphenyl derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the combination of the biphenyl and trifluoromethanesulfonamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55251-35-9

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

1,1,1-trifluoro-N-(2-phenylphenyl)methanesulfonamide

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,17H

InChI Key

RAKWAKYOSOLVNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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